5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime

Descripción

Structural Characterization and Nomenclature

Molecular Architecture of the Benzoxazole Core System

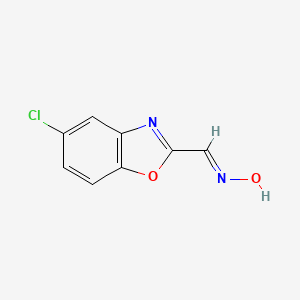

The compound 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime features a benzoxazole scaffold—a fused bicyclic system comprising a benzene ring and an oxazole ring. The oxazole moiety consists of a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3, while the benzene ring occupies positions 4, 5, 6, and 7. The numbering convention places the oxygen and nitrogen atoms at positions 1 and 3 of the oxazole ring, respectively, with the benzene ring fused at positions 4–7.

| Core Structural Features | Description |

|---|---|

| Benzene ring | Positions 4, 5, 6, 7 (ortho-fused to oxazole) |

| Oxazole ring | Positions 1 (O), 2 (C), 3 (N), 4 (C), 5 (C), 7 (C) |

| Substituent positions | Chlorine at position 5 (benzene ring); oxime at position 2 (oxazole ring) |

The aromaticity of the benzoxazole system arises from conjugated π-electrons across the fused rings, stabilized by resonance. The planar geometry of the heterocycle enables π-delocalization, while the lone pairs on oxygen and nitrogen remain localized, contributing to weak basicity.

Substituent Analysis: Chloro and Oxime Functional Groups

Chlorine Substituent at Position 5

The chlorine atom at position 5 of the benzene ring exerts an electron-withdrawing inductive effect (-I), polarizing the adjacent carbon atoms and modulating the electronic environment of the benzoxazole core. This substitution enhances the stability of the conjugate base in reactions involving deprotonation, as observed in analogous chlorinated benzoxazole derivatives.

Oxime Functional Group at Position 2

The oxime group (C=NO) at position 2 of the oxazole ring is a trans (E)-configured hydroxylamine derivative, as indicated by the SMILES notation C=NO and the InChI descriptor b9-5+. The oxime moiety participates in:

- Hydrogen bonding through the hydroxylamine (-NH-O-) group.

- Resonance delocalization between the C=N double bond and the adjacent oxazole ring, influencing reactivity.

Stereoelectronic Effects in the Carbaldehyde Oxime Moiety

The carbaldehyde oxime moiety exhibits distinct stereoelectronic interactions:

- Negative hyperconjugation : The lone pairs on the oxime’s oxygen atom stabilize adjacent positive charges through σ*-orbital interactions, enhancing electrophilicity at the C=N bond.

- π-Electron delocalization : Conjugation between the oxime’s C=N bond and the oxazole ring’s π-system modulates reactivity, particularly in nucleophilic substitution or cycloaddition reactions.

Key Stereoelectronic Interactions

IUPAC Nomenclature and Alternative Systematic Designations

The IUPAC name for the compound is 5-chloro-1,3-benzoxazole-2-carbaldehyde oxime , reflecting the positions of substituents and functional groups. Alternative designations include:

The compound’s structure is further defined by its InChIKey (WZEYFHXRDKABGA-UHFFFAOYSA-N) and SMILES (C1=CC2=C(C=C1Cl)N=C(O2)C=NO), which encode its connectivity and stereochemistry.

Propiedades

IUPAC Name |

(NE)-N-[(5-chloro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)11-8(13-7)4-10-12/h1-4,12H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYFHXRDKABGA-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Cyclocondensation and Oximation

The foundational method for synthesizing 5-chloro-1,3-benzoxazole-2-carbaldehyde oxime involves a two-step process starting from 2-amino-4-chlorophenol and chloral (trichloroacetaldehyde). The first step entails cyclocondensation to form the benzoxazole core, followed by oximation of the aldehyde group.

Reaction Mechanism :

- Cyclocondensation : 2-Amino-4-chlorophenol reacts with chloral under acidic conditions to form 5-chloro-1,3-benzoxazole-2-carbaldehyde. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of chloral, followed by dehydration.

- Oximation : The aldehyde intermediate is treated with hydroxylamine hydrochloride ($$ \text{NH}_2\text{OH} \cdot \text{HCl} $$) in a polar solvent (e.g., ethanol or water) to yield the oxime derivative. The reaction typically occurs at room temperature or under mild heating (40–60°C).

Key Data :

| Parameter | Value |

|---|---|

| Starting Materials | 2-Amino-4-chlorophenol, Chloral |

| Oximation Agent | Hydroxylamine hydrochloride |

| Yield | Not reported |

| Reference | Dickore et al. (1970) |

This method, while straightforward, faces challenges in yield optimization and purification due to the formation of byproducts during cyclocondensation.

Modern Methodological Innovations

Catalytic Cyclization Strategies

Recent advances focus on catalytic systems to enhance regioselectivity and reduce reaction times. Transition-metal catalysts (e.g., Cu(I) or Pd(II)) have been explored for facilitating the cyclocondensation step, though direct applications to 5-chloro-1,3-benzoxazole-2-carbaldehyde remain sparse in the literature.

Solvent-Free Synthesis

Emerging trends emphasize solvent-free conditions to improve sustainability. For instance, microwave-assisted synthesis has been employed for analogous benzoxazole derivatives, reducing reaction times from hours to minutes. However, adapting this to the target compound requires further validation.

The classical route remains the most widely cited, but its limitations necessitate alternative approaches:

| Method | Advantages | Disadvantages |

|---|---|---|

| Classical Cyclization | Simple reagents, scalable | Moderate yields, byproducts |

| Catalytic Cyclization | Higher selectivity | Complex catalyst removal |

| Solvent-Free | Eco-friendly, rapid | Limited experimental data |

Challenges in Industrial-Scale Production

Purification Difficulties

The oxime product often co-elutes with unreacted aldehyde or hydroxylamine byproducts, necessitating chromatographic separation or recrystallization. Industrial processes may employ fractional distillation under reduced pressure, though this increases operational costs.

Stability Concerns

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime is sensitive to light and moisture, requiring storage at controlled temperatures (2–8°C) in amber glass containers.

Análisis De Reacciones Químicas

Oxidation Reactions

The oxime group undergoes oxidation under controlled conditions. Key findings include:

-

Reagents : Electrochemically generated I(III) species (e.g., HFIP-ligated iodanes) or traditional oxidants like NaOCl.

-

Products : Oxidation of the oxime generates intermediates that facilitate cyclization to form 2,3-dihydrobenzoxazole derivatives .

-

Mechanism : DFT studies indicate a concerted reductive elimination pathway involving hydride transfer and I(III) reduction .

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Oxidative cyclization | Electrochemical I(III)/HFIP | 2,3-Dihydrobenzoxazole | 55–82% |

Reduction Reactions

The oxime group can be reduced to form amines:

-

Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd).

-

Products : Reduction yields 5-chloro-1,3-benzoxazole-2-methylamine derivatives .

-

Applications : These amines serve as intermediates for bioactive molecule synthesis .

Substitution Reactions

The chlorine atom participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines, thiols, or Suzuki coupling partners (aryl boronic acids/Pd catalysts) .

-

Products : Substituted derivatives with enhanced biological activity (e.g., antimicrobial agents) .

Example: Suzuki Coupling

| Substrate | Boronic Acid | Catalyst | Product (Substituent) | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-benzoxazole | 4-Methoxyphenyl | Pd(PPh₃)₄ | 5-(4-Methoxyphenyl)-benzoxazole | 65–70% |

Metal Coordination

The oxime group acts as a ligand for metal complexes:

-

Complex Types : Square-planar or octahedral geometries, depending on metal and oxidation state .

-

Applications : Catalysts for C–H functionalization or oxidative cyclization reactions .

| Metal | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Oxime (N,O) & benzoxazole (N) | Aerobic oxidation catalysis | |

| Pd(II) | Oxime (N) | Cross-coupling reactions |

Cycloaddition and Tautomerization

-

Tautomerization : The oxime group shifts between syn and anti conformers, influencing reactivity .

-

Cycloaddition : Reacts with dienophiles to form fused heterocycles under thermal or acidic conditions .

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity:

-

Antibacterial Activity : EC₅₀ values improve significantly with electron-withdrawing substituents (e.g., –CF₃, –NO₂) .

-

Antioxidant Properties : Substituted derivatives show radical scavenging activity in DPPH assays .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthesis of 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime

The synthesis of 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime typically involves the reaction of chloral with 2-amino-4-chlorophenol in the presence of hydroxylamine hydrochloride. This method yields a compound with the molecular formula and a molecular weight of 196.59 g/mol. The compound is characterized by its oxime functional group, which enhances its reactivity and biological properties .

Antimicrobial Properties

Recent studies indicate that derivatives of benzoxazole, including 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime, exhibit significant antimicrobial activity. These compounds have shown efficacy against various strains of bacteria and fungi:

- Antibacterial Activity : Benzoxazole derivatives have demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). The structure–activity relationship suggests that substituents at specific positions on the benzoxazole ring are crucial for their antibacterial properties .

- Antifungal Activity : In vitro studies have shown that these compounds possess antifungal properties against Candida species. For instance, certain derivatives displayed minimal inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains of C. albicans and C. glabrata without exhibiting cytotoxicity to mammalian cells .

Anticancer Potential

Benzoxazole derivatives are also being investigated for their anticancer properties. Research has identified that compounds like 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime exhibit cytotoxic effects on various cancer cell lines, including:

- Breast Cancer : Studies have reported significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.

- Lung Cancer : Compounds have shown effectiveness against A549 lung cancer cells.

This anticancer activity is attributed to the ability of benzoxazoles to interfere with cellular processes critical for cancer cell survival .

Case Study: Antifungal Activity Against Candida spp.

A study evaluated the antifungal activity of several benzoxazole derivatives, including 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime, against clinical isolates of C. albicans. The results indicated that these compounds could inhibit fungal growth effectively while maintaining low toxicity levels in mammalian cells. This dual action makes them promising candidates for developing new antifungal therapies .

Case Study: Anticancer Activity in Colorectal Carcinoma

In another study focusing on colorectal cancer, benzoxazole derivatives were tested for their ability to induce apoptosis in HCT-116 cells. The findings suggested that these compounds could trigger cell death pathways effectively, providing a basis for further development as potential anticancer agents .

Summary of Applications

The applications of 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime can be summarized as follows:

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | High selectivity and potency |

| Antifungal | Active against resistant strains of Candida | Low cytotoxicity to mammalian cells |

| Anticancer | Cytotoxic effects on breast and colorectal cancer cells | Potential for further development in cancer therapy |

Mecanismo De Acción

The mechanism of action of 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-1,3-benzoxazole-2-carbaldehyde: Similar structure but lacks the oxime group.

1,3-Benzoxazole-2-carbaldehyde oxime: Similar structure but lacks the chlorine atom.

5-Chloro-1,3-benzoxazole: Similar structure but lacks both the carbaldehyde and oxime groups.

Uniqueness

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime is unique due to the presence of both the chlorine atom and the oxime group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Actividad Biológica

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime is a compound of growing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and mechanisms of action.

Chemical Structure and Properties

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime features a benzoxazole core with a chloro substituent and an oxime functional group. These structural elements contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of benzoxazole, including 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating selective activity primarily against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime | Bacillus subtilis | 50 µg/ml |

| 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime | Candida albicans | 25 µg/ml |

These results indicate that while the compound may not be the most potent antimicrobial agent compared to standard treatments, it holds promise for further development and modification to enhance its efficacy .

Cytotoxicity Studies

Several studies have explored the cytotoxic effects of benzoxazole derivatives on cancer cell lines. For instance, 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime has shown selective toxicity towards various cancer cell types, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly affect the cytotoxic profile.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 10 |

These findings point towards the potential use of this compound in anticancer drug development, particularly as part of a combinatorial therapy approach .

The biological activity of 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime is primarily attributed to its ability to form covalent bonds with specific proteins. This interaction can lead to alterations in protein function and subsequent changes in cellular signaling pathways. It is hypothesized that the oxime group plays a crucial role in these interactions by facilitating nucleophilic attacks on electrophilic sites within target proteins .

Case Study 1: Antimicrobial Efficacy

In a study assessing the efficacy of various benzoxazole derivatives, including 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime, researchers found that while many compounds exhibited moderate antibacterial activity, this specific compound demonstrated notable antifungal effects against Candida albicans. The study utilized broth dilution methods to determine MIC values and highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on several cancer cell lines. The study employed MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound. Results indicated that 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime significantly reduced cell viability in a dose-dependent manner in multiple cancer types .

Q & A

Q. What are the common synthetic routes for 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime?

The compound can be synthesized via the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent to form the carbaldehyde intermediate. Subsequent oxime formation involves reacting the aldehyde with hydroxylamine hydrochloride under alkaline conditions . Alternative methods include chlorination of benzoxime intermediates followed by cyclization with ethyl acetoacetate .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- X-ray crystallography is critical for determining bond lengths, angles, and packing interactions. For example, monoclinic crystal systems (e.g., ) with unit cell parameters provide structural validation .

- NMR and IR spectroscopy confirm functional groups, such as the oxime (-NOH) and benzoxazole rings, by identifying characteristic shifts (e.g., 8.5–9.0 ppm for aldehyde protons) .

Q. What safety protocols are essential when handling this compound?

Follow OSHA/GHS guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in non-combustible containers (storage code 13) away from ignition sources .

- Dispose of waste via licensed hazardous waste facilities .

Advanced Research Questions

Q. How to design experiments to assess biological activity against resistant microbial strains?

- Screening protocols : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing efficacy to ampicillin/clotrimazole .

- Structure-activity relationship (SAR) : Modify the oxime or benzoxazole moieties to evaluate how substituents (e.g., chloro, methyl) affect potency .

Q. How to resolve contradictions in bioactivity data across studies?

- Control variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability.

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., 5-[(3'-chloro-4',4'-disubstituted-2-oxoazetidinyl) derivatives) to identify trends in substituent effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization steps .

- Purification techniques : Employ column chromatography with ethyl acetate/hexane gradients to isolate the oxime derivative with >95% purity .

Q. How to analyze hydrogen-bonding interactions in the crystal structure?

- Single-crystal X-ray diffraction : Identify intermolecular O–H⋯N hydrogen bonds (e.g., bond distance ~2.8 Å) that stabilize the lattice. For example, chains along the [010] axis in space groups suggest directional packing forces .

- Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., 15–20% of total interactions) versus van der Waals contacts .

Q. How to use computational methods to predict reactivity and regioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.